molecular formula C22H34N8O8 B12608596 L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 915224-10-1

L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12608596
CAS No.: 915224-10-1
M. Wt: 538.6 g/mol
InChI Key: OZBLPBBGMPQJIH-VGWMRTNUSA-N
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Description

L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: is a synthetic peptide composed of four amino acids: L-tyrosine, L-serine, L-asparagine, and L-ornithine The compound is characterized by the presence of a diaminomethylidene group attached to the L-ornithine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). The process can be summarized as follows:

  • Solid-Phase Peptide Synthesis (SPPS)

      Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (L-ornithine) to a solid resin support.

      Amino Acid Coupling: Sequential addition of protected amino acids (L-asparagine, L-serine, and L-tyrosine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

      Deprotection: Removal of protecting groups (e.g., Fmoc) using a base such as piperidine.

      Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), water, and scavengers).

  • Formation of the Diaminomethylidene Group

      Modification: The diaminomethylidene group is introduced by reacting the L-ornithine residue with a suitable reagent, such as cyanamide or guanidine derivatives, under controlled conditions.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

      Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

      Products: Oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Conditions: Reactions are performed under inert atmosphere (e.g., nitrogen) to prevent oxidation.

      Products: Reduction of the diaminomethylidene group can yield primary amines.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Reactions are conducted in polar solvents (e.g., dimethylformamide (DMF)) at moderate temperatures.

      Products: Substitution reactions can modify the side chains of the amino acid residues.

Scientific Research Applications

L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: has diverse applications in scientific research:

  • Chemistry

      Peptide Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

      Catalysis: Investigated for its potential as a catalyst in organic reactions.

  • Biology

      Protein-Protein Interactions: Studied for its role in mimicking protein-protein interactions.

      Enzyme Inhibition: Evaluated as an inhibitor of specific enzymes.

  • Medicine

      Drug Development: Explored as a lead compound for developing new therapeutic agents.

      Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.

  • Industry

      Biomaterials: Investigated for its potential in creating novel biomaterials with specific properties.

      Biotechnology: Utilized in biotechnological applications such as biosensors and bioengineering.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

      Receptors: Binds to specific cell surface receptors, modulating their activity.

      Enzymes: Inhibits or activates enzymes by binding to their active sites.

  • Pathways

      Signal Transduction: Influences signal transduction pathways, leading to changes in cellular responses.

      Gene Expression: Modulates gene expression by interacting with transcription factors.

Comparison with Similar Compounds

L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: can be compared with other similar peptides:

  • Similar Compounds

      L-Tyrosyl-L-seryl-L-asparaginyl-L-ornithine: Lacks the diaminomethylidene group, resulting in different chemical properties and biological activities.

      L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(methylidene)-L-ornithine: Contains a methylidene group instead of a diaminomethylidene group, leading to variations in reactivity and function.

  • Uniqueness

    • The presence of the diaminomethylidene group in This compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

915224-10-1

Molecular Formula

C22H34N8O8

Molecular Weight

538.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H34N8O8/c23-13(8-11-3-5-12(32)6-4-11)18(34)30-16(10-31)20(36)29-15(9-17(24)33)19(35)28-14(21(37)38)2-1-7-27-22(25)26/h3-6,13-16,31-32H,1-2,7-10,23H2,(H2,24,33)(H,28,35)(H,29,36)(H,30,34)(H,37,38)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1

InChI Key

OZBLPBBGMPQJIH-VGWMRTNUSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Origin of Product

United States

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